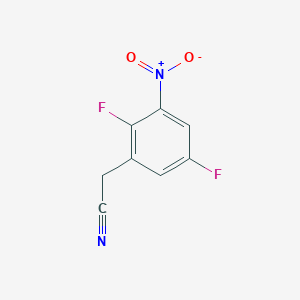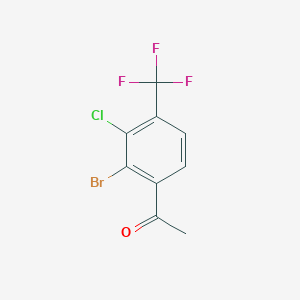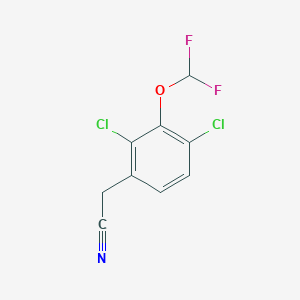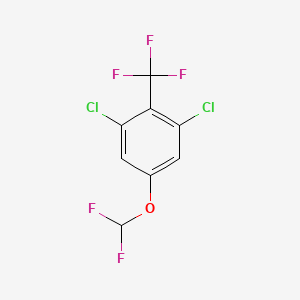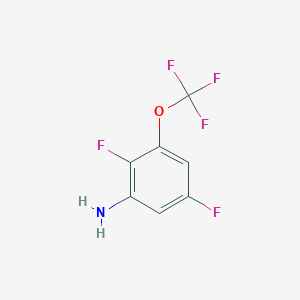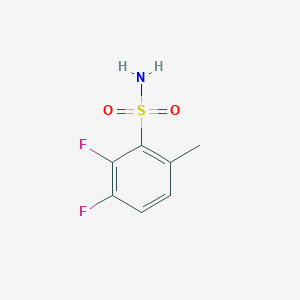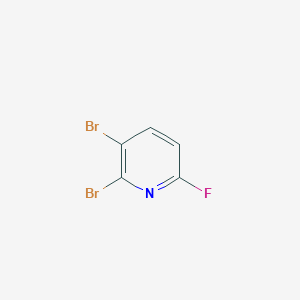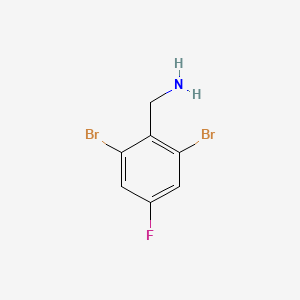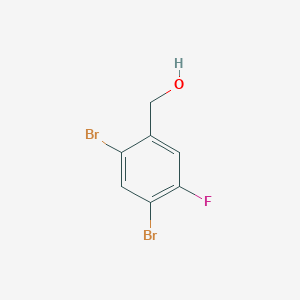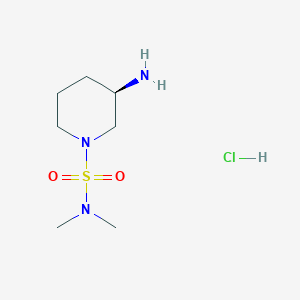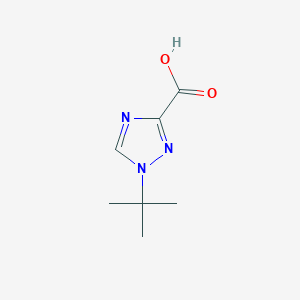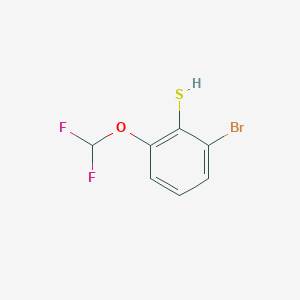
2-Bromo-6-(difluoromethoxy)thiophenol
Vue d'ensemble
Description
2-Bromo-6-(difluoromethoxy)thiophenol (2-BDFMT) is an organic compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. 2-BDFMT is a thiophenol derivative that contains a bromine atom, two fluorine atoms, and one methoxy group. The compound has been studied for its potential to act as a catalyst in a variety of reactions, as well as to serve as a building block for the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Bromo-6-(difluoromethoxy)thiophenol has been studied for its potential applications in a variety of scientific fields. For example, it has been studied as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, 2-Bromo-6-(difluoromethoxy)thiophenol has been studied for its potential to act as a ligand in transition metal catalysis and as a building block for the synthesis of more complex molecules.
Mécanisme D'action
2-Bromo-6-(difluoromethoxy)thiophenol is believed to act as a catalyst in a variety of reactions by acting as a Lewis acid. This means that it can act as an electron acceptor, thereby facilitating the formation of a new bond between two molecules. In addition, 2-Bromo-6-(difluoromethoxy)thiophenol can also act as a nucleophile, meaning that it can donate electrons to the reaction, thereby facilitating the formation of a new bond.
Biochemical and Physiological Effects
2-Bromo-6-(difluoromethoxy)thiophenol has not been studied extensively for its potential biochemical and physiological effects. However, it is known that the compound has no known toxic effects in humans and animals and is not known to be carcinogenic or mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-6-(difluoromethoxy)thiophenol has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain. In addition, the compound is stable and has a low toxicity profile, making it safer to use than many other compounds. However, 2-Bromo-6-(difluoromethoxy)thiophenol is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to use in certain types of reactions.
Orientations Futures
The potential applications of 2-Bromo-6-(difluoromethoxy)thiophenol are still being explored. Future research could focus on exploring its use as a catalyst for the synthesis of more complex molecules, as well as its potential to act as a ligand in transition metal catalysis. In addition, further research could explore the potential biochemical and physiological effects of 2-Bromo-6-(difluoromethoxy)thiophenol, as well as its potential toxicity in humans and animals. Finally, more research could be conducted to explore the potential of 2-Bromo-6-(difluoromethoxy)thiophenol to act as a building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
2-bromo-6-(difluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZBTRBIZREDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)thiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



